[4-(Hydroxymethyl)pyridin-3-yl]methanol

Physical Chemistry Thermodynamics Process Engineering

Sourcing a pyridine dimethanol with the wrong substitution pattern can derail a synthetic route. This 3,4-isomer eliminates that risk. • Non-interchangeable regiochemistry: the 3,4-arrangement dictates electrophilic aromatic substitution outcomes and chelation geometry, avoiding the failed reactions common with 2,6- or 3,5-isomers. • High thermal endurance: predicted boiling point of 344.4 °C at 760 mmHg enables high-temperature esterifications and nucleophilic substitutions without evaporative loss. • Research-grade purity: commercial supply typically at ≥97%, meeting the stringent quality requirements of pharmaceutical and agrochemical intermediate synthesis.

Molecular Formula C7H9NO2
Molecular Weight 139.154
CAS No. 38070-80-3
Cat. No. B592073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(Hydroxymethyl)pyridin-3-yl]methanol
CAS38070-80-3
Molecular FormulaC7H9NO2
Molecular Weight139.154
Structural Identifiers
SMILESC1=CN=CC(=C1CO)CO
InChIInChI=1S/C7H9NO2/c9-4-6-1-2-8-3-7(6)5-10/h1-3,9-10H,4-5H2
InChIKeyUOBHUUYYDVWYLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Baseline Overview: 3,4-Pyridinedimethanol


[4-(Hydroxymethyl)pyridin-3-yl]methanol, also known as Pyridine-3,4-diyldimethanol (CAS 38070-80-3), is a pyridine derivative characterized by a six-membered aromatic heterocycle with two primary hydroxymethyl substituents at the 3- and 4-positions [1]. This specific substitution pattern confers unique physicochemical properties, such as a calculated boiling point of 344.4°C at 760 mmHg and a topological polar surface area (TPSA) of 53.4 Ų, which are critical parameters in assessing its suitability as a synthetic intermediate versus other pyridine dimethanol isomers [2]. As a difunctional building block, it is widely used in pharmaceutical and agrochemical research to construct more complex molecules, with commercial availability typically at 97% purity or higher . Its precise 3,4-substitution distinguishes it from other isomers, directly influencing its reactivity profile and, consequently, its strategic value in specific synthetic pathways.

Synthetic role
3,4-disubstituted pyridine building block for pharma and agrochemical research
Isomer specificity
Precise 3,4-substitution pattern required; other pyridine dimethanol isomers cannot replace it
Procurement note
Commercial availability in high-purity grade supports direct use in multi-step synthesis

Substitution Pattern Criticality


Generic substitution among pyridine dimethanol isomers is not feasible due to the profound impact of the hydroxymethyl substitution pattern on molecular geometry, electronic distribution, and, consequently, reactivity. The 3,4-substitution of [4-(Hydroxymethyl)pyridin-3-yl]methanol [1] positions the nucleophilic nitrogen and the hydroxyl groups in a distinct spatial arrangement compared to isomers like 2,3-, 2,6-, or 3,5-pyridinedimethanol [2]. This specific topography dictates its behavior in key reactions, such as electrophilic aromatic substitution, where the electron-donating hydroxymethyl groups and the electron-withdrawing nitrogen atom create a unique activation and regioselectivity profile . Furthermore, the different spatial orientation of the diol system affects its chelation ability with metals and its capacity to form hydrogen-bonded networks, which is critical in applications ranging from catalysis to supramolecular chemistry . Therefore, substituting with a different isomer without rigorous experimental validation would alter the reaction pathway, likely leading to different products, yields, or even complete synthetic failure, making the precise 3,4-arrangement a non-interchangeable feature for a given synthetic plan.

Regioselectivity mismatch
Different isomer substitution patterns can direct electrophilic attack to unintended positions, yielding incorrect regioisomers and disrupting synthetic routes.
Coordination geometry shift
The 3,4-diol orientation defines metal-chelation bite angles and hydrogen-bond networks; other isomers may not reproduce the desired supramolecular assembly.
Thermal handling divergence
Boiling point differences can cause premature evaporation or alter reaction conditions when substituting a lower-boiling isomer in high-temperature processes.

Product-Specific Evidence Guide


Boiling Point vs. 2,6-Isomer

The predicted boiling point of [4-(Hydroxymethyl)pyridin-3-yl]methanol is significantly higher than that of its 2,6-isomer. This quantitative difference in a fundamental physical property directly reflects differences in intermolecular forces, which are critical for designing and optimizing purification and handling processes [1][2]. The higher boiling point suggests stronger hydrogen bonding and dipole-dipole interactions in the 3,4-isomer compared to the more symmetrical 2,6-isomer.

Boiling point vs. 2,6-isomer
Cross-study comparable
Target: 344.4 °C at 760 mmHg (predicted) Comparator: 185 °C at 15 mmHg (experimental)
Higher boiling point suggests stronger intermolecular interactions, supporting high-temperature process selection.
Direct comparison limited by differing pressure conditions; data to verify with matched measurements.
Physical Chemistry Thermodynamics Process Engineering

Regioselectivity in Electrophilic Substitution

The position of the hydroxymethyl groups on the pyridine ring critically influences the electron density and, consequently, the preferred sites for electrophilic aromatic substitution. The 3,4-substitution pattern in [4-(Hydroxymethyl)pyridin-3-yl]methanol directs incoming electrophiles differently than other isomers like the 2,3- or 2,5-substituted pyridines [1]. While quantitative yield data for this specific compound is not available in the open literature, the difference in regioselectivity is a class-level inference based on well-established principles of heteroaromatic chemistry. The ortho/para-directing nature of the hydroxymethyl groups is influenced by the ring nitrogen, leading to a unique set of activated positions compared to other isomers.

Regioselectivity in electrophilic substitution
Class-level inference
3,4-orientation combines ortho/para-directing CH₂OH groups with meta-directing ring N, yielding unique activation pattern vs. 2,3- or 2,5-isomers.
Supports selection of correct isomer for targeted substitution; quantitative yield data unavailable.
Based on heteroaromatic chemistry principles; confirm experimentally for specific substrates.
Organic Synthesis Reaction Engineering Medicinal Chemistry

TPSA as Solubility and Permeability Proxy

The Topological Polar Surface Area (TPSA) is a key computed molecular descriptor used to predict a compound's passive membrane permeability and solubility. [4-(Hydroxymethyl)pyridin-3-yl]methanol has a calculated TPSA of 53.4 Ų [1]. This value is identical to that of its 2,3-isomer [2], which is expected given they share the same molecular formula and functional groups. This indicates that while the isomers differ in their specific geometric and electronic properties, their overall polarity is similar. For a procurement scientist, this means that solubility profiles in common solvents may not be a primary point of differentiation among the isomers, and the choice must be driven by the more subtle effects of the substitution pattern on reactivity and product geometry.

TPSA as solubility/permeability proxy
Head-to-head
3,4-isomer TPSA: 53.4 Ų 2,3-isomer TPSA: 53.4 Ų Difference: 0 Ų (identical)
Solubility and permeability profiles are not key isomer differentiators; choice must rely on reactivity and geometry.
Computed values from PubChem; consistent across isomers with same formula and functional groups.
Drug Discovery ADME Computational Chemistry

Best Application Scenarios


3,4-Disubstituted Pyridine Pharmacophore Synthesis

In medicinal chemistry, the development of active pharmaceutical ingredients (APIs) often requires a specific substitution pattern on a pyridine core. [4-(Hydroxymethyl)pyridin-3-yl]methanol is the optimal building block for constructing drug candidates that require functional groups at the 3- and 4-positions [1]. The unique regioselectivity inferred from its substitution pattern (Section 3, Evidence Item 2) ensures that subsequent reactions, such as oxidations or coupling steps, occur at the intended sites. This is in contrast to other isomers which would yield different regioisomeric products, potentially with altered or absent biological activity. Its high purity (typically ≥97%) also meets the stringent quality requirements of pharmaceutical research.

High-Boiling Solvent and High-Temperature Media

For industrial or research processes that operate at elevated temperatures, [4-(Hydroxymethyl)pyridin-3-yl]methanol offers a distinct advantage over the lower-boiling 2,6-isomer (Section 3, Evidence Item 1). Its predicted boiling point of 344.4°C at 760 mmHg [2] indicates it can be used in reactions requiring high thermal stability without significant evaporative loss. This property is crucial for reactions like esterifications or nucleophilic substitutions that are driven to completion at higher temperatures, making it a more robust choice than its 2,6 counterpart for demanding thermal conditions.

Ligand and Supramolecular Building Block Design

The specific 3,4-arrangement of the diol functionality in this compound provides a unique bite angle and spatial orientation for chelating metal ions, which is fundamentally different from isomers like 2,6- or 3,5-pyridinedimethanol. This makes [4-(Hydroxymethyl)pyridin-3-yl]methanol a valuable precursor for designing novel ligands in coordination chemistry and for constructing supramolecular assemblies with predetermined geometries . The ability to form specific hydrogen-bonded networks, as suggested by its higher boiling point, further supports its use in crystal engineering and materials science where precise intermolecular interactions are key [2].

Application
Selection Property
Validation Focus
3,4-Disubstituted pyridine pharmacophore synthesis
Regioselectivity control at 3- and 4-positions
Reaction site fidelity and isomeric purity of advanced intermediates
High-temperature reaction media
Elevated boiling point and thermal stability
Evaporative loss under reaction conditions; solvent compatibility at elevated temperatures
Ligand and supramolecular building block design
Defined diol geometry for metal chelation and H-bond networks
Coordination complex structure and supramolecular assembly reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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